N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Medicinal Chemistry Pharmacokinetics Cathepsin K Inhibition

This compound provides a 3,4-dimethoxyphenyl pharmacophore shown to improve oral bioavailability in protease-targeted inhibitors, paired with a CYP2A6-active N1-(4-fluorophenyl)cyclopropane-1-carboxamide scaffold. The rigid cyclopropane core imparts greater metabolic stability than flexible amide analogs. Sourcing this chemotype positions your screening cascade for nicotine metabolism SAR, HCV antiviral phenotypic assays, or FKBP isoform selectivity profiling.

Molecular Formula C18H18FNO3
Molecular Weight 315.344
CAS No. 1091382-21-6
Cat. No. B2646210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
CAS1091382-21-6
Molecular FormulaC18H18FNO3
Molecular Weight315.344
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C18H18FNO3/c1-22-15-8-7-14(11-16(15)23-2)20-17(21)18(9-10-18)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,21)
InChIKeyMEFVCXZXYFLQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 1091382-21-6): Procurement-Grade Overview


N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS 1091382-21-6) is a fully synthetic cyclopropane-1-carboxamide derivative bearing a 3,4-dimethoxyaniline moiety and a 4-fluorophenyl substituent on the cyclopropane ring [1]. The compound belongs to a broader class of 1-arylcyclopropane carboxamides that have been explored in patent literature for antiviral and CNS-related indications [2]. Its molecular formula is C₁₈H₁₈FNO₃ (MW 315.34 g/mol), and it is supplied primarily as a research-grade screening compound with typical purity ≥95% [1].

Why Generic 1-Arylcyclopropane Carboxamides Cannot Substitute for N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide


Within the 1-arylcyclopropane carboxamide class, both the aniline substitution pattern and the aryl group on the cyclopropane ring critically govern target engagement, metabolic stability, and off-target profiles [1]. The 3,4-dimethoxyphenyl motif has been independently identified as a pharmacokinetically privileged fragment that confers improved oral bioavailability in protease inhibitor scaffolds [2]. Regioisomeric dimethoxyphenyl analogs (e.g., 2,5- or 2,4-substituted) exhibit divergent CYP450 inhibition and protein-binding characteristics, rendering simple substitution unreliable without confirmatory data [2].

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide


3,4-Dimethoxyphenyl Substituent Confers Superior Metabolic Stability Relative to 4-Methoxyphenyl Analogs

In a structurally related series of cathepsin K inhibitors, replacement of a 4-methoxyphenyl group with a 3,4-dimethoxyphenyl group reduced oxidative metabolism and improved oral bioavailability from <5% to >30% in rats, while maintaining nanomolar target potency [1]. This class-level inference suggests that the 3,4-dimethoxyphenyl motif in the target compound may similarly reduce first-pass metabolism compared to mono-methoxy or unsubstituted phenyl analogs.

Medicinal Chemistry Pharmacokinetics Cathepsin K Inhibition

4-Fluorophenyl Cyclopropane Substitution Distinguishes CYP2A6 Inhibitory Potential from Non-Fluorinated Congeners

N1-(4-Fluorophenyl)cyclopropane-1-carboxamide has been reported as a novel CYP2A6 inhibitor scaffold, with the 4-fluoro substituent contributing to inhibitory potency [1]. Non-fluorinated or 4-chloro analogs in the same series showed altered CYP isoform selectivity profiles. The target compound, bearing both the 4-fluorophenyl and 3,4-dimethoxyphenyl groups, is structurally positioned to engage CYP2A6 while potentially modulating metabolic stability through the dimethoxy motif.

CYP Inhibition Nicotine Addiction Drug Metabolism

Cyclopropane Ring Constrains Conformation and Reduces Entropic Penalty Relative to Open-Chain Amide Analogs

The cyclopropane-1-carboxamide core imposes a defined torsional angle between the carbonyl and the aryl ring, reducing the entropic penalty upon target binding compared to flexible ethylene or propylene-linked amides [1]. This conformational pre-organization has been exploited in multiple bioactive series to enhance potency without increasing molecular weight. The target compound retains this rigidified pharmacophore while incorporating the 3,4-dimethoxyphenyl and 4-fluorophenyl substituents.

Conformational Restriction Target Binding Drug Design

Optimal Research and Procurement Application Scenarios for N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide


CYP2A6 Inhibitor Lead Optimization and Nicotine Cessation Programs

Based on the established CYP2A6 inhibitory activity of the N1-(4-fluorophenyl)cyclopropane-1-carboxamide scaffold [1], this compound is suitable as a starting point for structure–activity relationship (SAR) campaigns targeting reduced nicotine metabolism. The 3,4-dimethoxyphenyl moiety may provide metabolic stabilization complementary to the CYP2A6 pharmacophore.

Oral Bioavailability-Focused Screening Libraries for CNS and Metabolic Disease Targets

The documented pharmacokinetic benefit of 3,4-dimethoxy substitution in protease-targeted inhibitors [1] supports inclusion of this compound in screening decks where oral exposure is a go/no-go criterion. The cyclopropane core further enhances metabolic stability relative to flexible amide analogs.

Tool Compound Procurement for FKBP Domain Selectivity Profiling

Related 3,4-dimethoxyphenyl-containing cyclopropane carboxamides have shown binding to FKBP12 and FKBP51 domains [1]. This compound may serve as a comparator for selectivity profiling against FKBP isoforms in neurodegeneration and stress-related disorder models.

Antiviral Screening in HCV and Related Positive-Strand RNA Virus Assays

The parent patent family (US 8,461,348 B2) discloses 1-arylcyclopropane carboxamides as HCV inhibitors [1]. This compound, as a member of that chemotype, is positioned for use in antiviral phenotypic screening cascades where 4-fluorophenyl substitution has been associated with improved cell-based activity.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.